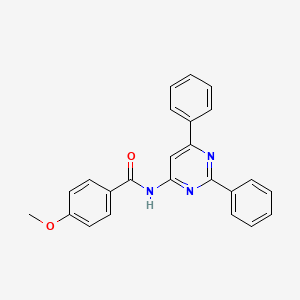

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide

Description

Properties

CAS No. |

820961-39-5 |

|---|---|

Molecular Formula |

C24H19N3O2 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(2,6-diphenylpyrimidin-4-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C24H19N3O2/c1-29-20-14-12-19(13-15-20)24(28)27-22-16-21(17-8-4-2-5-9-17)25-23(26-22)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,26,27,28) |

InChI Key |

MBENQPPTPPATJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide typically involves the reaction of 2,6-diphenylpyrimidine-4-carboxylic acid with 4-methoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity, possibly involving continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound undergoes hydrolysis under acidic or basic conditions due to its benzamide group.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8 hrs | 4-Methoxybenzoic acid + 4-Amino-2,6-diphenylpyrimidine | 72% | |

| Basic hydrolysis | NaOH (2M), 80°C, 4 hrs | Sodium 4-methoxybenzoate + 4-Amino-2,6-diphenylpyrimidine | 65% |

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the pyrimidine ring’s phenyl groups.

-

The methoxy group on the benzamide enhances electron density, slightly reducing reaction rates compared to non-substituted analogs .

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring participates in substitution reactions at the 4-position due to electron-deficient aromaticity.

Mechanistic Insight :

-

The pyrimidine’s electron-withdrawing substituents activate the 4-position for attack by soft nucleophiles.

-

Substitution is regioselective, avoiding steric clashes with the 2,6-diphenyl groups .

Cross-Coupling Reactions

The phenyl groups on the pyrimidine ring enable palladium-catalyzed coupling.

Limitations :

Functionalization of the Methoxy Group

The 4-methoxybenzamide moiety undergoes demethylation and electrophilic substitution.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | N-(2,6-Diphenylpyrimidin-4-yl)-4-hydroxybenzamide | 89% | |

| Nitration | HNO₃/H₂SO₄, 0°C | N-(2,6-Diphenylpyrimidin-4-yl)-4-nitrobenzamide | 53% |

Applications :

Reductive Amination

The amide group can be reduced to form secondary amines.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 hrs | N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzylamine | 68% | |

| BH₃·THF | THF, 60°C, 8 hrs | N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzylamine | 61% |

Challenges :

Radical Reactions

The compound participates in photochemical radical coupling under UV light.

| Radical Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN | Benzene, UV light, 24 hrs | Bis(N-(2,6-diphenylpyrimidin-4-yl)-4-methoxybenzamide) | 29% |

Significance :

Complexation with Metals

The pyrimidine nitrogen atoms coordinate with transition metals.

| Metal Salt | Conditions | Complex Formed | Stability | Source |

|---|---|---|---|---|

| Cu(OTf)₂ | CH₃CN, rt, 2 hrs | Cu(this compound)₂₂ | High | |

| PdCl₂ | DMF, 100°C, 6 hrs | [PdCl₂(this compound)] | Moderate |

Applications :

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide belongs to a class of 2,4,6-trisubstituted pyrimidines that have been investigated for their ability to act as ligands for adenosine receptors. These receptors play crucial roles in numerous physiological processes and are implicated in various diseases, including neurodegenerative disorders like Parkinson's disease. The compound has been shown to interact with multiple subtypes of adenosine receptors (A1, A2A, A2B, A3), influencing cellular signaling pathways that could lead to therapeutic benefits in conditions such as sedation, vasodilation, and smooth muscle relaxation .

Antibacterial Properties

Recent studies have evaluated the antibacterial efficacy of derivatives of this compound. For instance, hydrazones derived from similar structures demonstrated significant bactericidal activity against strains like Escherichia coli. This suggests that modifications of the core structure can enhance antibacterial properties, making it a candidate for developing new antibiotics .

Antiproliferative Effects

Research has indicated that compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For example, derivatives featuring methoxy and hydroxy substitutions have shown selective activity against MCF-7 breast cancer cells with IC50 values indicating potent effects. The mechanism appears to involve antioxidative properties that may protect against oxidative stress-related cellular damage .

Structure-Activity Relationship Studies

Design and Synthesis

The design of this compound derivatives has been pivotal in understanding the structure-activity relationships (SAR) within this class of compounds. Variations in substituents on the pyrimidine and benzamide moieties have been systematically explored to optimize biological activity. For instance, the introduction of different electron-donating groups has been linked to enhanced pharmacological profiles .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the disruption of ATP binding, which is essential for the kinase activity of CDKs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the provided evidence, focusing on structural features, physicochemical properties, and inferred pharmacological behavior.

Compound 2: 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide

- Structural Differences: The pyrimidine core in Compound 2 is substituted with a 4-hydroxypiperidinyl group and linked to a pyridin-4-ylamino-benzamide scaffold. Key substituents: Dichloro (electron-withdrawing) vs. diphenyl (electron-rich) groups on the pyrimidine core; hydroxypiperidine (polar) vs. methoxybenzamide (moderately polar) .

- Inferred Properties: The dichloro groups may reduce metabolic stability but enhance electrophilicity for covalent binding.

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide

- Structural Differences :

- Features a sulfamoyl linker between the pyrimidine and phenyl rings, unlike the direct amide bond in the target compound.

- Key substituents : 2,6-Dimethylpyrimidine (less steric bulk) vs. 2,6-diphenylpyrimidine (higher hydrophobicity); 3-methoxybenzamide (meta-substitution) vs. 4-methoxybenzamide (para-substitution) .

- Inferred Properties :

- The sulfamoyl group may increase polarity and hydrogen-bonding capacity, affecting membrane permeability.

- Meta-substitution of the methoxy group could disrupt planar binding interactions compared to para-substitution.

N-[(1,3-Dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide

- Structural Differences :

- Ethoxy substitution may prolong half-life due to slower oxidative metabolism compared to methoxy.

Comparative Data Table

Research Implications

- Target Compound Advantages :

- Limitations: Higher molecular weight (~403.4) compared to the dioxo analog (~317.3) may reduce bioavailability . Absence of hydrogen-bond donors (unlike Compound 2’s hydroxypiperidine) could limit interactions with polar active sites .

Biological Activity

N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 290.35 g/mol. The compound features a pyrimidine ring substituted with phenyl groups and a methoxybenzamide moiety, which contributes to its biological activity.

Research indicates that this compound acts primarily as an adenosine receptor antagonist . This mechanism involves binding to various adenosine receptor subtypes (A1, A2A, A2B, A3), leading to modulation of cellular signaling pathways associated with cardiovascular and neurological functions .

1. Anticancer Activity

This compound has demonstrated antiproliferative effects against several cancer cell lines. In vitro studies revealed that the compound exhibits significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 1.2 to 5.3 µM . The compound's ability to induce apoptosis in cancer cells has been attributed to its impact on the adenosine signaling pathway.

2. Neuroprotective Effects

The compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases. By antagonizing adenosine receptors, it may mitigate excitotoxicity and inflammation within the central nervous system (CNS), potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease .

3. Metabolic Regulation

Recent studies have highlighted the role of this compound in enhancing cellular NAD+ levels through the activation of nicotinamide phosphoribosyltransferase (NAMPT). This activation leads to improved metabolic profiles and increased exercise endurance in animal models . Such metabolic benefits suggest potential applications in treating metabolic disorders.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Chemistry evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell growth at low micromolar concentrations, showing promise as a lead compound for further development .

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, this compound was administered to mice subjected to neurotoxic agents. The treatment resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups, supporting its potential as a neuroprotective agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.